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molecular formula C5H4BNO2S B151807 5-Cyanothiophene-2-boronic acid CAS No. 305832-67-1

5-Cyanothiophene-2-boronic acid

Cat. No. B151807
M. Wt: 152.97 g/mol
InChI Key: ZEOMEPSYIIQIND-UHFFFAOYSA-N
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Patent
US09422271B2

Procedure details

To a solution of compound thiophene-2-carbonitrile (10 g, 9.16 mmol, 1.0 eq) and tri-iso-propylborate (23 mL, 100 mmol, 1.09 eq) in dry THF (300 mL) under nitrogen at −78° C., potassium hexamethyldisilazide (1 M in THF, 100 mL, 100 mmol, 1.09 eq) was added dropwise. After 1 h, the reaction was quenched with 1 N HCl (200 mL), stirred for 30 min and extracted with ethyl acetate. The combined organic layers were washed with water, dried (Na2SO4), filtered and evaporated and crystallized with petroleum ether/ethyl acetate to afford the product compound 5-cyanothiophen-2-ylboronic acid (7.4 g, 53%). LC-MS (m/z)=153.9 [M+H]+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]#[N:7].C([O:11][B:12](OC(C)C)[O:13]C(C)C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[K+]>C1COCC1>[C:6]([C:2]1[S:1][C:5]([B:12]([OH:13])[OH:11])=[CH:4][CH:3]=1)#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C(=CC=C1)C#N
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1 N HCl (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
crystallized with petroleum ether/ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=CC=C(S1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 528.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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